Methyl erucate, like other FAMEs, can be used as a biodiesel feedstock. Biodiesel is a renewable and biodegradable alternative to traditional diesel fuel. Studies have shown that methyl erucate has good combustion properties and can be readily converted into biodiesel through transesterification []. However, its high melting point and viscosity compared to other biodiesel feedstocks like soybean oil require further research on optimizing its use in cold climates or blending with other biofuels [].
Methyl erucate's unique properties, such as its lubricity and hydrophobicity, make it a potential candidate for various industrial applications. Research suggests its potential use in:
Methyl erucate's interaction with biological systems is also being explored in scientific research. Studies have investigated its potential effects on:
Methyl erucate's presence and fate in the environment are also relevant areas of scientific research. Studies are investigating its:
Methyl erucate, also known as methyl (Z)-13-docosenoate, is an unsaturated fatty acid methyl ester with the molecular formula and a molecular mass of approximately 352.59 g/mol. It is characterized by a long hydrocarbon chain with a double bond located at the 13th carbon position, which classifies it as a monounsaturated fatty acid. Methyl erucate is typically a colorless, viscous liquid with a characteristic odor, and it has a melting point of approximately -1.16 °C and a boiling point around 221-222 °C at reduced pressure .
These reactions are significant in biodiesel production and in the synthesis of various surfactants and emulsifiers.
Methyl erucate has been studied for its biological properties, particularly its potential health effects. Some research indicates that it may possess anti-inflammatory and antioxidant activities, although comprehensive studies are still required to fully elucidate these effects. Additionally, methyl erucate is not classified as toxic, with studies indicating no significant irritant effects on skin or eyes .
Methyl erucate can be synthesized through several methods:
Methyl erucate has various applications across different fields:
Research on the interactions of methyl erucate with other compounds is limited but suggests that it may interact favorably with various lipid-based substances. Its role in formulations, particularly in emulsions and creams, indicates compatibility with other fatty acids and esters. Further studies are necessary to explore specific interactions at the molecular level.
Methyl erucate shares structural similarities with several other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl oleate | Monounsaturated; common in olive oil | |
Methyl linoleate | Polyunsaturated; found in many vegetable oils | |
Methyl palmitoleate | Monounsaturated; present in fish oils | |
Methyl behenate | Saturated; used in cosmetics | |
Methyl arachidonic acid | Polyunsaturated; involved in inflammatory processes |
Methyl erucate is unique due to its long carbon chain length (23 carbons) and specific location of the double bond (at the 13th position), which influences its physical properties and biological activity compared to shorter-chain or differently unsaturated fatty acids.
Flammable